molecular formula C24H23FN4 B1193079 Lu AA27122

Lu AA27122

Cat. No.: B1193079
M. Wt: 386.47
InChI Key: WAWSGWZTHJAPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lu AA27122 is a small-molecule diagnostic radiopharmaceutical and α1A-adrenoceptor (α1A-AR) antagonist developed by H. Structurally, it belongs to the indole-arylpiperazine derivatives, characterized by a 1-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)-5-(pyrimidin-5-yl)-1H-indole backbone . Its primary mechanism involves modulation of α1A-ARs and enhancement of positron emission tomography (PET) imaging signals .

In vitro studies demonstrate high binding affinity for α1A-ARs, with a Ki value of 0.52 nM, surpassing many related compounds in selectivity over dopamine D2 receptors .

Properties

Molecular Formula

C24H23FN4

Molecular Weight

386.47

IUPAC Name

1-(4-fluorophenyl)-3-(1-methylpiperidin-4-yl)-5-(pyrimidin-5-yl)-1H-indole

InChI

InChI=1S/C24H23FN4/c1-28-10-8-17(9-11-28)23-15-29(21-5-3-20(25)4-6-21)24-7-2-18(12-22(23)24)19-13-26-16-27-14-19/h2-7,12-17H,8-11H2,1H3

InChI Key

WAWSGWZTHJAPIA-UHFFFAOYSA-N

SMILES

CN1CCC(C2=CN(C3=CC=C(F)C=C3)C4=C2C=C(C5=CN=CN=C5)C=C4)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lu-AA27122;  Lu AA27122;  Lu AA-27122

Origin of Product

United States

Comparison with Similar Compounds

Lu AA27122 vs. Its Direct Analog

A structurally close analog (compound 4 in ) replaces the pyrimidin-5-yl group with a 1-methyl-1H-1,2,4-triazol-3-yl moiety. This modification reduces LogD (1.9 vs. 2.7) and improves α1A-AR binding affinity (Ki = 0.16 nM vs. 0.52 nM for this compound) . However, both compounds exhibit poor subtype specificity, with 4–15-fold lower potency for α1B- and α1D-ARs .

Naftopidil

Naftopidil (Figure 1a in ) is a clinically used α1-AR antagonist with a quinazoline-arylpiperazine structure. Unlike this compound, it shows balanced antagonism across α1A-, α1B-, and α1D-AR subtypes, limiting its utility in subtype-specific applications .

Pharmacological Profiles

Table 1: In Vitro Binding Affinities (Ki, nM)

Compound α1A-AR α1B-AR α1D-AR D2 Receptor
This compound 0.52 2.1 7.8 >1000
Analog (Compound 4) 0.16 0.64 2.4 >1000
Naftopidil 3.2 1.8 2.0 120

Data compiled from .

This compound exhibits superior α1A-AR selectivity over naftopidil and retains negligible affinity for D2 receptors, a critical advantage for avoiding off-target effects in neurological imaging .

Functional and Imaging Performance

Brain Uptake and Specificity

Compared to sertindole-derived PET tracers (e.g., [11C]4), this compound demonstrates higher brain uptake (4.6% vs. <1% ID/cc). This contrasts with naftopidil, which shows predictable pharmacokinetics but lacks imaging utility due to poor blood-brain barrier penetration .

LogD and Physicochemical Properties

This compound’s LogD (1.9) falls within the optimal range for CNS penetration, outperforming analogs with higher lipophilicity (e.g., [11C]4, LogD = 2.7), which exhibit reduced brain uptake .

Research Findings and Limitations

Strengths :

  • High α1A-AR selectivity and low D2 binding make this compound a promising candidate for subtype-specific PET imaging .
  • Structural modifications (e.g., pyrimidine substitution) enhance binding affinity compared to earlier indole-arylpiperazines .

Limitations: Poor in vivo specificity despite high in vitro affinity, likely due to non-specific interactions with non-adrenergic targets . Preclinical status (as of 2025) delays clinical validation .

Q & A

Q. What is the molecular target and pharmacological significance of Lu AA27122 in neuropharmacological research?

this compound is a high-affinity ligand for the α1A-adrenoceptor subtype, with a reported Ki value of 0.52 nM in competitive binding assays . Its significance lies in its potential to elucidate adrenergic signaling mechanisms and serve as a template for designing subtype-selective therapeutics. Researchers should prioritize validating receptor specificity using orthogonal assays (e.g., functional cAMP or calcium flux assays) to confirm target engagement and rule off-target effects .

Q. What experimental methodologies are recommended for initial characterization of this compound's receptor binding kinetics?

Radioligand displacement assays using tritiated antagonists (e.g., [³H]prazosin) are standard for quantifying Ki values. Ensure saturation binding curves are performed under equilibrium conditions, with controls for nonspecific binding. For kinetic studies, use association/dissociation rate experiments to calculate Kon and Koff values. Data should be analyzed via nonlinear regression (e.g., one-site competition model in GraphPad Prism) .

Q. How should researchers design dose-response studies to assess this compound's functional activity?

Employ functional assays (e.g., isolated tissue preparations or cell-based systems expressing recombinant α1A-AR) to measure agonist/antagonist potency (EC50/IC50). Include positive controls (e.g., phenylephrine for α1A-AR activation) and negative controls (e.g., vehicle-only treatments). Use at least six concentrations spanning 3-log units to ensure accurate curve fitting .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy profiles for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) or tissue-specific receptor isoforms. To address this:

  • Perform PET imaging with radiolabeled this compound to assess in vivo target engagement .
  • Compare ex vivo receptor occupancy in target tissues with plasma concentrations.
  • Use knockout models to confirm α1A-AR-specific effects .

Q. What computational strategies are effective in modeling this compound's interactions with α1A-adrenoceptor subtypes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict binding modes and stability. Use homology models of α1A-AR based on cryo-EM structures of related GPCRs. Validate predictions with mutagenesis studies targeting key residues (e.g., Asp106 in transmembrane helix 3) .

Q. How should structure-activity relationship (SAR) studies be structured to optimize this compound's selectivity across adrenoceptor subtypes?

  • Synthesize analogs with modifications to the indole and arylpiperazine moieties (see Figure 1b in ).
  • Test affinity against α1B- and α1D-AR subtypes using radioligand assays.
  • Apply Free-Wilson analysis or 3D-QSAR to identify critical pharmacophoric features .

Q. What statistical approaches are recommended for analyzing contradictory data in multi-site reproducibility studies?

Use meta-analysis frameworks (e.g., random-effects models in R or Python) to account for inter-lab variability. Apply Bland-Altman plots to assess agreement between datasets. Pre-register protocols (e.g., on Open Science Framework) to standardize assays and minimize bias .

Q. How can researchers validate this compound's metabolic stability and potential drug-drug interactions?

  • Perform liver microsome assays (human/rodent) to quantify intrinsic clearance.
  • Use CYP450 inhibition assays (e.g., fluorogenic substrates for CYP3A4/2D6).
  • Employ physiologically based pharmacokinetic (PBPK) modeling to predict in vivo outcomes .

Methodological Best Practices

Q. What guidelines should be followed when reporting this compound's experimental data in publications?

  • Adhere to the "Materials and Methods" structure in journals like Reviews in Analytical Chemistry: detail compound purity (HPLC/MS), assay conditions (buffer pH, temperature), and statistical tests .
  • Provide raw data in supplementary files, including fluorescence/absorbance readouts and instrument calibration logs .

Q. How should conflicting results from different assay formats (e.g., binding vs. functional assays) be addressed?

  • Conduct Schild regression analysis to distinguish competitive vs. allosteric mechanisms.
  • Use operational model fitting (e.g., Black-Leff equation) to reconcile affinity (Kd) and efficacy (τ) parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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